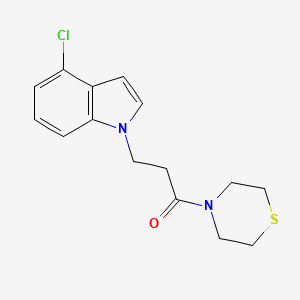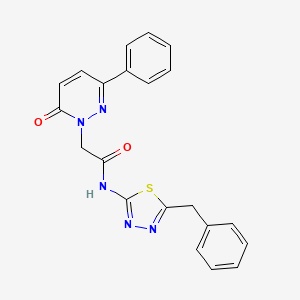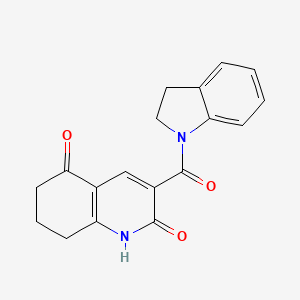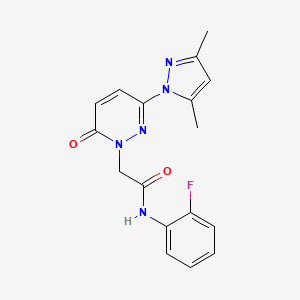
3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one
Overview
Description
3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one is a synthetic organic compound that features a unique combination of indole, thiomorpholine, and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indole Core: Starting with an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other suitable methods.
Chlorination: The indole core can be chlorinated using reagents like thionyl chloride or N-chlorosuccinimide under controlled conditions.
Thiomorpholine Introduction: The thiomorpholine ring can be introduced through nucleophilic substitution reactions, using thiomorpholine and an appropriate leaving group on the indole derivative.
Final Coupling: The final step involves coupling the chlorinated indole derivative with a propanone moiety, possibly through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole core could play a role in binding to biological targets, while the thiomorpholine ring might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one: Lacks the chloro group, which might affect its reactivity and biological activity.
3-(4-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one: Similar structure with a bromo group instead of chloro, potentially leading to different reactivity.
3-(4-chloro-1H-indol-1-yl)-1-(piperidin-4-yl)propan-1-one: Contains a piperidine ring instead of thiomorpholine, which could influence its chemical properties and applications.
Uniqueness
The presence of the chloro group and thiomorpholine ring in 3-(4-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)propan-1-one makes it unique compared to similar compounds. These functional groups can significantly impact the compound’s reactivity, solubility, and potential biological activity.
Properties
IUPAC Name |
3-(4-chloroindol-1-yl)-1-thiomorpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c16-13-2-1-3-14-12(13)4-6-17(14)7-5-15(19)18-8-10-20-11-9-18/h1-4,6H,5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXURPDCWPWOSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CCN2C=CC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B4521539.png)
![1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(3-fluorophenyl)urea](/img/structure/B4521543.png)
![4-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B4521550.png)
![N-[3-(2-furyl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B4521565.png)
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-3-methylbenzamide](/img/structure/B4521567.png)

![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B4521582.png)
![3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4521587.png)
![1-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide](/img/structure/B4521596.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4521598.png)

![3-{2-[(3-chloro-4-ethoxybenzyl)amino]-1-hydroxyethyl}phenol](/img/structure/B4521627.png)
![N-[(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetyl]phenylalanine](/img/structure/B4521628.png)
